Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-
Description
Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- (CAS RN: 317853-89-7) is a heterocyclic compound featuring a benzamide core linked to a 2-thiazolyl moiety substituted with a 4-methoxyphenyl group at the 4-position. This structure combines electron-donating methoxy groups with the aromatic thiazole ring, conferring unique physicochemical properties. The methoxy group enhances solubility and influences electronic effects, which may modulate receptor binding or metabolic stability compared to analogs with alternative substituents.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-9-7-12(8-10-14)15-11-22-17(18-15)19-16(20)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHCANIWOUJMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353496 | |
| Record name | Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262373-02-4 | |
| Record name | Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the methoxy group.
Reduction: Reduction reactions may target the thiazolyl group.
Substitution: Substitution reactions can occur at the aromatic ring or the thiazolyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like halogens or nitrating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the thiazolyl group could produce a thiazolidine derivative.
Scientific Research Applications
Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Benzamide derivatives are used in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- involves its interaction with specific molecular targets. The thiazolyl group is known to exhibit antimicrobial activity by inhibiting the biosynthesis of bacterial lipids. Additionally, the compound may interact with enzymes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The 4-methoxyphenyl group distinguishes the target compound from analogs with other substituents. Key comparisons include:
- Methoxy vs. Methyl : The 4-methoxy group (electron-donating) may improve metabolic stability compared to the 4-methyl analog, which lacks strong electronic effects .
Core Heterocycle Modifications
Replacing the thiazole ring with other heterocycles alters bioactivity:
- Benzothiazole Derivatives : Compounds like N-(benzothiazol-2-yl)butanamide () show antidiabetic and anti-inflammatory activities, suggesting that thiazole-based benzamides may share similar targets but differ in potency due to ring electronics .
- Triazole and Oxazole Analogs : Triazole derivatives () demonstrate tautomerism-dependent activity, whereas oxazolones () are intermediates in synthesizing sulfamoyl-containing analogs, which may exhibit divergent pharmacokinetics .
Key Research Findings and Data
Physicochemical Properties
- IR Spectra : Methoxy groups exhibit ν(C-O) stretches ~1250 cm⁻¹, while thiazole rings show ν(C=N) ~1600 cm⁻¹. Absence of ν(C=O) in tautomeric triazoles () highlights structural stability differences .
- Solubility : Pyrrolidinylsulfonyl substituents () enhance water solubility via hydrogen bonding, whereas nitro groups reduce it .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, N-[4-(4-methoxyphenyl)-2-thiazolyl]-benzamide stands out for its unique structural characteristics, which may confer distinct pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C₁₅H₁₃N₃OS
- Molecular Weight: 281.35 g/mol
The compound features a benzamide core substituted with a methoxyphenyl group and a thiazole ring, which may enhance its interaction with biological targets.
The biological activity of N-[4-(4-methoxyphenyl)-2-thiazolyl]-benzamide is primarily attributed to its ability to interact with various enzymes and receptors. The specific mechanism of action is still under investigation, but it is hypothesized that the compound may modulate the activity of key proteins involved in disease pathways.
Antimicrobial Activity
Research indicates that benzamide derivatives exhibit significant antimicrobial properties. For instance, compounds with a thiazole moiety have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The presence of the methoxy group may enhance these effects by improving solubility and bioavailability .
Anticancer Properties
Benzamide derivatives have been studied for their anticancer potential. A related compound, 4-hydroxy-furanyl-benzamide, demonstrated efficacy in reducing infarct area in heart failure models, suggesting a protective role that could be extrapolated to cancer therapies . The thiazole ring in N-[4-(4-methoxyphenyl)-2-thiazolyl]-benzamide may also contribute to its cytotoxic effects against tumor cells by inducing apoptosis or inhibiting proliferation.
Enzyme Inhibition
Benzamides are known inhibitors of various enzymes, including cholinesterases and carbonic anhydrases. For example, some benzamide derivatives have shown moderate inhibition of acetylcholinesterase (AChE) with IC50 values ranging from 33.1 to 85.8 µM . This suggests potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial.
Case Studies and Research Findings
Several studies have explored the biological activity of benzamide derivatives:
- Antimicrobial Studies : A series of benzamides were evaluated for their antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) below 32 µg/mL for some derivatives .
- Anticancer Research : In vitro studies indicated that benzamide derivatives could inhibit cancer cell proliferation through modulation of cell cycle regulators . Further investigations are needed to elucidate the exact pathways involved.
- Enzyme Inhibition : Research has shown that benzamides can effectively inhibit carbonic anhydrase isoforms with Ki values ranging from 0.5 to 55.4 nM . This positions them as potential therapeutic agents in conditions requiring enzyme modulation.
Comparative Analysis
| Compound Name | Biological Activity | IC50 / MIC Values | Notes |
|---|---|---|---|
| N-[4-(4-methoxyphenyl)-2-thiazolyl]-benzamide | Antimicrobial | <32 µg/mL | Effective against Gram-positive bacteria |
| 4-hydroxy-furanyl-benzamide | Anticancer | Not specified | Reduces infarct area in heart failure models |
| Benzamide derivatives (general) | Enzyme inhibition | IC50: 33.1-85.8 µM (AChE) | Moderate inhibition; potential for neurodegenerative disease treatment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
